molecular formula C7H5FN2O2 B3046921 2(3H)-Benzoxazolone, 6-amino-5-fluoro- CAS No. 132667-21-1

2(3H)-Benzoxazolone, 6-amino-5-fluoro-

Cat. No. B3046921
M. Wt: 168.12 g/mol
InChI Key: YJMOFMQECPDZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-amino-5-fluoronicotinonitrile” has a molecular formula of C6H4FN3 and a molecular weight of 137.11 . Another related compound, “6-Amino-5-fluoro-7-azaindole”, has a molecular formula of C7H6FN3 and a molecular weight of 151.14 .


Physical And Chemical Properties Analysis

The compound “5-Fluoro-2-methoxy-4(1H)pyrimidinone” has a density of 1.4±0.1 g/cm3, a boiling point of 262.1±43.0 °C at 760 mmHg, and a melting point of 204-208 °C (lit.) .

Scientific Research Applications

Privileged Scaffold in Medicinal Chemistry

2(3H)-Benzoxazolone and its bioisosteric surrogates are known as "privileged scaffolds" in medicinal chemistry due to their ability to mimic phenol or catechol in a metabolically stable template. They have similar pKa's, electronic charge distribution, and chemical reactivity to pyrocatechol. Their applications are broad, ranging from anti-inflammatory compounds to antipsychotic and neuroprotective anticonvulsant compounds. High-affinity ligands for dopaminergic (D2 and D4), serotoninergic (5-HT1A and 5-HT-2A), sigma-1, and sigma-2 receptors have been derived from this scaffold (Poupaert et al., 2005).

Anti-Cancer Potential

A study on 3-substituted-2(3H)-benzoxazolone derivatives against caspase-3 enzyme, a key player in cancer cell apoptosis, revealed their potential as anticancer agents. These compounds have shown strong anticancer action on several cancer cell lines, suggesting their utility in designing future therapeutic compounds with anticancer properties (Erdag, 2022).

Synthesis for Anti-Inflammatory Agents

The synthesis of new 2(3H)-benzoxazolinonylcarboxamides, designed as anti-inflammatory agents, has been described. These derivatives were synthesized from 2(3H)-benzoxazolone derivatives, indicating the versatility of this compound in creating anti-inflammatory agents (Messaoud et al., 2014).

Analgesic, Anti-Inflammatory, and Antioxidant Activities

2(3H)-Benzoxazolone derivatives have been synthesized and evaluated for their analgesic, anti-inflammatory, and antioxidant activities. Some of these derivatives showed significant potential, with certain compounds being more potent than reference drugs. This highlights the therapeutic applications of 2(3H)-Benzoxazolone derivatives in pain management and inflammation control (Koksal et al., 2008).

Safety And Hazards

For “6-Amino-5-fluoro-7-azaindole”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

6-amino-5-fluoro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMOFMQECPDZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(=O)N2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576710
Record name 6-Amino-5-fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzoxazolone, 6-amino-5-fluoro-

CAS RN

132667-21-1
Record name 6-Amino-5-fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 300 ml concentrated nitric acid, at room temperature, was added portionwise 73.2 g (0.48 mole) of 5-fluoro-2(3H)-benzoxazolone. The reaction mixture was warmed to 50° C., and was stirred for 4 hours. After cooling, the reaction mixture was poured onto ice. The precipitate which formed was collected, washed with water, and dried to give 72.8 g of the title compound as a brown powder: m.p. 207°-209° C.
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-fluoro-6-nitro-2(3H)-benzoxazolone (20 g, 0.1 mole) in 300 ml tetrahydrofuran was added 2 g palladium carbon (5%) under nitrogen atmosphere. The mixture was hydrogenated with a Parr shaker for 10 hours at 45 psi. The precipitate which resulted from hydrogenation was redissolved by adding tetrahydrofuran. The catalyst was removed by filtration and the filtrate was concentrated to give 18.1 g of the title compound as a brown solid: m.p. 180°-182° C. (dec.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(3H)-Benzoxazolone, 6-amino-5-fluoro-
Reactant of Route 2
Reactant of Route 2
2(3H)-Benzoxazolone, 6-amino-5-fluoro-
Reactant of Route 3
Reactant of Route 3
2(3H)-Benzoxazolone, 6-amino-5-fluoro-
Reactant of Route 4
2(3H)-Benzoxazolone, 6-amino-5-fluoro-
Reactant of Route 5
2(3H)-Benzoxazolone, 6-amino-5-fluoro-
Reactant of Route 6
Reactant of Route 6
2(3H)-Benzoxazolone, 6-amino-5-fluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.